Azocan-1-yl(pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azocan-1-yl(pyridin-3-yl)methanone, also known as APC, is a chemical compound that has been extensively studied for its potential applications in scientific research. APC is a heterocyclic compound that contains both an azocane ring and a pyridine ring, and it is synthesized through a multi-step process that involves the reaction of pyridine with various reagents.
Mechanism of Action
The mechanism of action of Azocan-1-yl(pyridin-3-yl)methanone is not fully understood, but it is thought to involve the modulation of nicotinic acetylcholine receptors. Nicotinic acetylcholine receptors are ion channels that are involved in the transmission of signals between neurons, and they are important targets for the treatment of various neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, particularly in the brain. This compound has been shown to modulate the release of dopamine, a neurotransmitter that is involved in the reward pathway and is implicated in addiction. Additionally, this compound has been shown to have effects on other neurotransmitter systems, including serotonin and norepinephrine.
Advantages and Limitations for Lab Experiments
Azocan-1-yl(pyridin-3-yl)methanone has a number of advantages for use in lab experiments. It has a high affinity for certain types of nicotinic acetylcholine receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes. Additionally, this compound has been shown to have potential applications in the study of addiction, which is an area of active research. However, there are also limitations to the use of this compound in lab experiments. It is a relatively complex molecule, which makes synthesis challenging, and it may have off-target effects that could complicate data interpretation.
Future Directions
There are a number of potential future directions for research on Azocan-1-yl(pyridin-3-yl)methanone. One area of active research is the development of more efficient synthesis methods for this compound, which could improve the yield and purity of the final product. Additionally, there is ongoing research into the potential therapeutic applications of this compound, particularly in the treatment of neurological disorders such as addiction. Finally, there is interest in exploring the potential use of this compound as a tool for studying the role of nicotinic acetylcholine receptors in various physiological processes.
Synthesis Methods
The synthesis of Azocan-1-yl(pyridin-3-yl)methanone involves the reaction of pyridine with a series of reagents, including sodium hydride, methyl iodide, and 1-bromooctane. The reaction proceeds through a series of intermediates, ultimately resulting in the formation of this compound. The synthesis of this compound has been extensively studied, and various modifications to the reaction conditions have been explored to improve the yield and purity of the final product.
Scientific Research Applications
Azocan-1-yl(pyridin-3-yl)methanone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for certain types of nicotinic acetylcholine receptors, which are important targets for the treatment of various neurological disorders. Additionally, this compound has been shown to have potential applications in the study of addiction, as it has been shown to modulate the release of dopamine in the brain.
properties
IUPAC Name |
azocan-1-yl(pyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c16-13(12-7-6-8-14-11-12)15-9-4-2-1-3-5-10-15/h6-8,11H,1-5,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGALFFGFKVLJLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.